(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid
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Overview
Description
(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid is a chiral amino acid derivative. This compound is notable for its structural complexity, which includes a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. It is often used in the synthesis of peptides and other complex organic molecules due to its unique stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Amino Acid Coupling: The final step involves coupling the protected pyrrolidine derivative with an appropriate amino acid precursor under peptide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a deprotected amino acid.
Scientific Research Applications
(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and peptides, serving as a building block in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structure.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its stereochemistry is crucial for the activity of the final product.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid depends on its specific application. In peptide synthesis, it acts as a building block, participating in peptide bond formation through nucleophilic attack on activated carboxyl groups. The Boc protecting group ensures that the amino group remains unreactive until the desired stage of the synthesis.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-methylbutanoic acid: Another amino acid derivative with a similar structure but different functional groups.
(2S)-2-amino-4-methylpentanoic acid: Similar in structure but with variations in the side chain.
Uniqueness
What sets (2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid apart is its combination of a pyrrolidine ring and a Boc protecting group, which provides unique reactivity and stability during chemical synthesis. This makes it particularly valuable in the synthesis of complex peptides and other organic molecules.
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-7(6-13)8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
InChI Key |
PLMLEARVVVKXDQ-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)N |
Origin of Product |
United States |
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